5-Chloro-3-nitroquinolin-4-ol
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Overview
Description
5-Chloro-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitroquinolin-4-ol typically involves the nitration of 5-chloroquinolin-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 5-Amino-3-nitroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-3-nitroquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes, disrupting essential biochemical pathways .
Comparison with Similar Compounds
5-Chloro-8-nitroquinoline: Similar structure but with the nitro group at the 8th position.
5-Chloro-3-aminoquinolin-4-ol: Similar structure but with an amino group instead of a nitro group at the 3rd position.
5-Bromo-3-nitroquinolin-4-ol: Similar structure but with a bromine atom instead of chlorine at the 5th position.
Uniqueness: 5-Chloro-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and hydroxyl groups on the quinoline ring makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
5-chloro-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13) |
InChI Key |
LVZOQSIUJZTUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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